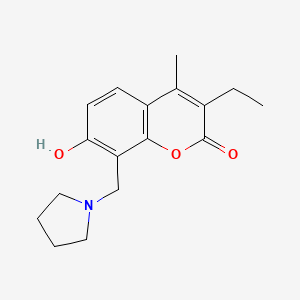

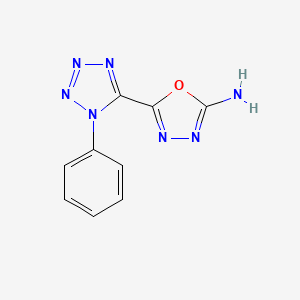

3-ethyl-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethyl-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, commonly known as Hesperetin, is a flavanone found in citrus fruits, such as oranges and lemons. Hesperetin has gained interest in scientific research due to its potential health benefits and therapeutic properties.

Mécanisme D'action

The mechanism of action of Hesperetin involves its ability to modulate various signaling pathways and molecular targets. Hesperetin has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and glucose homeostasis. It also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression. Moreover, Hesperetin has been shown to modulate the expression and activity of various enzymes and proteins, such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and B-cell lymphoma 2 (Bcl-2), which are involved in cancer and inflammation.

Biochemical and Physiological Effects

Hesperetin has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been found to scavenge free radicals and reduce oxidative stress, which is implicated in aging and various diseases, such as cancer, diabetes, and neurodegenerative diseases. Hesperetin has also been shown to reduce inflammation by inhibiting the production and release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Moreover, Hesperetin has been shown to improve lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood.

Avantages Et Limitations Des Expériences En Laboratoire

Hesperetin has several advantages for lab experiments, including its availability, low toxicity, and affordability. Hesperetin can be easily synthesized or obtained from natural sources, such as citrus fruits. It also exhibits low toxicity and is well-tolerated by animals and humans. Moreover, Hesperetin is relatively affordable compared to other flavonoids and natural compounds. However, Hesperetin has some limitations for lab experiments, including its poor solubility in water and low bioavailability. Hesperetin requires the use of solvents, such as dimethyl sulfoxide (DMSO), for its dissolution and delivery. It also has low bioavailability due to its poor absorption and metabolism in the body.

Orientations Futures

Hesperetin has several potential future directions for scientific research, including its application in drug discovery and development, its use as a dietary supplement, and its investigation in clinical trials. Hesperetin can be used as a lead compound for the development of novel drugs for various diseases, such as cancer, diabetes, and neurodegenerative diseases. It can also be used as a dietary supplement for its potential health benefits and therapeutic properties. Moreover, Hesperetin can be investigated in clinical trials for its safety and efficacy in humans. Further research is needed to explore the full potential of Hesperetin and its mechanisms of action in various diseases and conditions.

Conclusion

Hesperetin is a flavanone found in citrus fruits that has gained interest in scientific research due to its potential health benefits and therapeutic properties. Hesperetin can be synthesized through various methods and has been studied for its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. The mechanism of action of Hesperetin involves its ability to modulate various signaling pathways and molecular targets. Hesperetin has several advantages and limitations for lab experiments and has potential future directions for scientific research. Further research is needed to fully understand the potential of Hesperetin and its mechanisms of action in various diseases and conditions.

Méthodes De Synthèse

Hesperetin can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of 2,4,6-trihydroxyacetophenone with ethyl acetoacetate in the presence of a base. Enzymatic synthesis involves the use of enzymes, such as naringinase, to hydrolyze naringin, a glycoside of Hesperetin, into Hesperetin. Microbial synthesis involves the use of microorganisms, such as Aspergillus niger and Penicillium frequentans, to produce Hesperetin through fermentation.

Applications De Recherche Scientifique

Hesperetin has been studied for its potential health benefits and therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. Hesperetin has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to improve glucose homeostasis by enhancing insulin sensitivity and reducing insulin resistance. Moreover, Hesperetin has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.

Propriétés

IUPAC Name |

3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-12-11(2)13-6-7-15(19)14(16(13)21-17(12)20)10-18-8-4-5-9-18/h6-7,19H,3-5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIHRZWWCIAYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C(=C(C=C2)O)CN3CCCC3)OC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648098 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)

![7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)

![4-benzyl-N-[1-(2-naphthyl)ethylidene]-1-piperazinamine](/img/structure/B5912244.png)

![8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)

![1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]-2-propanol](/img/structure/B5912265.png)

![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)

![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)

![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912289.png)

![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)